molecular formula C22H16N2O4 B4403884 2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No. B4403884
M. Wt: 372.4 g/mol
InChI Key: GFCYCJOBDPFBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide, also known as MOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limited solubility in aqueous solutions and potential for non-specific binding to proteins may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-oxidant properties of this compound. Additionally, the development of more efficient synthesis methods and the optimization of this compound's physicochemical properties may also be explored.
In conclusion, this compound is a promising compound for scientific research due to its various biological activities and potential applications in drug discovery and development. Further studies are needed to fully understand its mechanisms of action and to explore its potential for therapeutic use.

Scientific Research Applications

2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, making it a promising compound for drug discovery and development.

properties

IUPAC Name

2-methoxy-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-19-9-5-3-7-17(19)20(25)23-15-12-10-14(11-13-15)21-24-18-8-4-2-6-16(18)22(26)28-21/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCYCJOBDPFBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.